3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Description
3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of derivatives from similar compounds and their evaluation for antimicrobial activities. For instance, new 1,2,4-triazol-3-one derivatives have been synthesized and evaluated for their antimicrobial properties, showing good activity against test microorganisms compared to ampicillin (Fandaklı et al., 2012).
Practical Synthesis for Medical Application
- A practical method for synthesizing derivatives with potential as orally active antagonists has been developed, highlighting the versatility of such compounds in drug discovery and development (Ikemoto et al., 2005).
Key Intermediates in Drug Synthesis
- Compounds similar to the specified compound have been used as key intermediates in the synthesis of β-lactam antibiotics, illustrating their importance in the development of new antibiotics (Cainelli et al., 1998).
Antidepressant Discovery
- Derivatives have been designed, synthesized, and pharmacologically evaluated as 5-HT3 receptor antagonists, showing promising antidepressant-like activity in preclinical models (Mahesh et al., 2011).
Fluorescent Material Development
- Novel blue emitting fluorophores have been synthesized from derivatives, indicating the potential for these compounds in the development of new materials for optical applications (Padalkar et al., 2015).
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-30-22-9-5-8-21(16-22)18-10-12-20(13-11-18)24(29)27-23(17-28-25-14-15-26-28)19-6-3-2-4-7-19/h2-16,23H,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCVIRONVHEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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